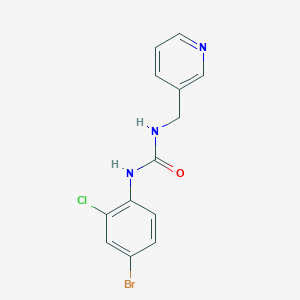
N,N'-9H-fluorene-2,7-diyldipropanamide
Overview
Description
N,N'-9H-fluorene-2,7-diyldipropanamide is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of amides and is synthesized through specific chemical reactions.
Mechanism of Action
The mechanism of action of N,N'-9H-fluorene-2,7-diyldipropanamide is not well understood. However, it has been suggested that this compound may interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-2,7-diyldipropanamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N,N'-9H-fluorene-2,7-diyldipropanamide has several advantages when used in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been found to be non-toxic and has low environmental impact. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of N,N'-9H-fluorene-2,7-diyldipropanamide. These include the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery systems, and the study of its interactions with specific enzymes and proteins in the body. Additionally, the development of new methods for the large-scale production of this compound may help to reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of N,N'-9H-fluorene-2,7-diyldipropanamide involves the reaction between 9H-fluorene-2-carboxylic acid and propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product.
Scientific Research Applications
N,N'-9H-fluorene-2,7-diyldipropanamide has been extensively used in scientific research due to its unique properties. It has been found to have potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including polymers, dendrimers, and liquid crystals.
properties
IUPAC Name |
N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-18(22)20-14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)21-19(23)4-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDTHFMFAEKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323258 | |
| Record name | N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide | |
CAS RN |
434293-70-6 | |
| Record name | N-[7-(propanoylamino)-9H-fluoren-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)



![methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)

![2-(2,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5858755.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5858763.png)